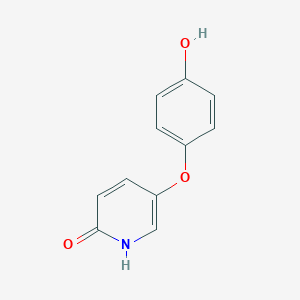

5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

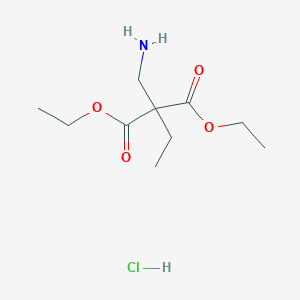

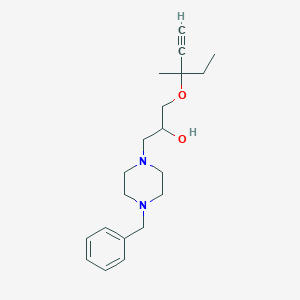

“5-(4-Hydroxyphenoxy)-1H-pyridin-2-one” likely refers to a compound that contains a pyridinone group, which is a heterocyclic compound, and a hydroxyphenoxy group, which is a type of ether that also contains a phenol group .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridinone ring attached to a phenol group through an ether linkage . The exact structure would depend on the positions of these attachments.Chemical Reactions Analysis

Again, while specific reactions involving “5-(4-Hydroxyphenoxy)-1H-pyridin-2-one” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the phenol group can participate in electrophilic aromatic substitution, and the ether group can be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a phenol group could result in the compound being somewhat acidic .科学的研究の応用

Photodynamic Therapy (PDT)

HPPO: has been investigated for its potential in PDT, a treatment modality for cancer and other diseases. In PDT, a photosensitizer (such as HPPO ) is activated by light, generating reactive oxygen species that selectively destroy tumor cells. Researchers have explored HPPO derivatives as effective photosensitizers due to their absorption in the visible range and efficient singlet oxygen production .

Organic Synthesis and Click Chemistry

The Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry,” has been employed to synthesize phthalocyanine derivatives. HPPO-based compounds serve as key building blocks in this process, allowing the conjugation of phthalocyanines with various materials. Examples include graphene oxide, carbon nanotubes, silica nanoparticles, gold nanoparticles, and quantum dots .

Semiconducting Properties

Phthalocyanines, including those derived from HPPO, exhibit semiconducting behavior. These macrocycles can be incorporated into electronic devices, such as organic field-effect transistors (OFETs) and solar cells. Their unique electronic properties make them promising candidates for next-generation optoelectronic applications .

Nonlinear Optical Devices

HPPO-containing phthalocyanines have been explored for their nonlinear optical properties. These compounds can efficiently convert light energy, making them valuable in devices like optical switches, modulators, and frequency converters .

Chemosensors

Researchers have developed HPPO-based phthalocyanines as chemosensors. These molecules can selectively detect specific analytes (such as metal ions or organic pollutants) based on changes in their optical properties. Applications include environmental monitoring and medical diagnostics .

Polymer Materials and Nanocomposites

HPPO derivatives have been incorporated into polymer matrices and nanocomposites. By functionalizing polymers with HPPO-containing units, researchers enhance material properties such as mechanical strength, thermal stability, and electrical conductivity. These materials find applications in coatings, sensors, and flexible electronics .

作用機序

Target of Action

It is structurally similar to α-arbutin, a glycosylated hydroquinone . α-Arbutin is known to inhibit the enzyme tyrosinase, which plays a crucial role in melanin synthesis . Therefore, it’s plausible that 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one might interact with similar targets.

Mode of Action

Α-arbutin, a structurally related compound, acts as a competitive inhibitor of tyrosinase by acting on the l-tyrosine binding site to suppress melanogenesis . It’s possible that 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one might have a similar mode of action.

Biochemical Pathways

Related compounds like α-arbutin are known to interfere with the phenylpropanoid pathway, specifically inhibiting the enzyme tyrosinase, which is crucial for melanin synthesis .

Result of Action

Related compounds like α-arbutin are known to have skin lightening effects and are used in the treatment of hyperpigmentation . They achieve this by inhibiting melanin synthesis in the skin cells .

将来の方向性

特性

IUPAC Name |

5-(4-hydroxyphenoxy)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-8-1-3-9(4-2-8)15-10-5-6-11(14)12-7-10/h1-7,13H,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLPWRRHPOBIOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Hydroxyphenoxy)-1H-pyridin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)

![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)

![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2388664.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)